Cholesteryl lignocerate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUHTLRUMQYZJF-LTRCVRFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993788 | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-96-1 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl lignocerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL LIGNOCERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cholesteryl Lignocerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of cholesteryl lignocerate, a cholesteryl ester of significant interest in various research fields, particularly in the study of lipid metabolism and related disorders. This document collates available data on its fundamental physical characteristics, outlines detailed experimental methodologies for their determination, and presents its known biological role in a metabolic context. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, key experimental workflows and its metabolic pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of its behavior and function.

Introduction

This compound is a cholesterol ester formed from the esterification of cholesterol with lignoceric acid, a saturated fatty acid with a 24-carbon chain (C24:0). As a member of the long-chain cholesteryl ester family, its physical properties are largely dictated by its high molecular weight and the nature of its long, saturated acyl chain. Understanding these properties is crucial for researchers in fields such as biochemistry, cell biology, and pharmacology, especially in the context of lipid storage diseases and the development of therapeutic interventions. This guide aims to provide a detailed technical resource on the physical characteristics of this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Cholesteryl tetracosanoate, CE(24:0) | [] |

| CAS Number | 73024-96-1 | [] |

| Molecular Formula | C₅₁H₉₂O₂ | |

| Molecular Weight | 737.28 g/mol |

Table 2: Thermophysical Properties of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | ~85-90 °C (extrapolated) | The melting points of long-chain saturated cholesteryl esters (C13 to C24) form an isostructural series with a generally increasing trend with chain length. The value for this compound is extrapolated from this trend. | [2] |

| Boiling Point | Decomposes before boiling | Due to its high molecular weight and complex structure, this compound is expected to decompose at elevated temperatures rather than exhibiting a distinct boiling point. | |

| Crystalline Structure | Bimolecular layered type | Crystals of long-chain saturated cholesteryl esters from C13 to C24 belong to an isostructural series of the bimolecular layered type. | [2] |

| Mesophase Behavior | Does not typically exhibit liquid crystalline phases | Fully saturated cholesteryl esters, such as this compound, generally do not form liquid crystalline (mesophase) states and transition directly from a crystalline solid to an isotropic liquid upon heating. | [2][3] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source(s) |

| Chloroform | Soluble | Cholesteryl esters are generally soluble in chlorinated hydrocarbons. | [4][5][6] |

| Hexane | Soluble | As a nonpolar solvent, hexane is expected to dissolve the nonpolar this compound. | [7] |

| Ethanol | Sparingly soluble to insoluble | The polarity of ethanol limits its ability to dissolve the highly nonpolar this compound. | [8] |

| Water | Insoluble | Due to its large hydrophobic sterol and acyl components, this compound is practically insoluble in water. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the physical properties of this compound.

Synthesis and Purification of this compound

A general protocol for the synthesis of long-chain cholesteryl esters can be adapted for this compound.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive technique for determining the thermodynamic properties of thermally induced transitions, such as melting.[9][10]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating scan is often performed to observe the behavior of the recrystallized sample.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.

Experimental Workflow: DSC Analysis

Caption: A typical workflow for analyzing the melting behavior of this compound using DSC.

Crystalline Structure Analysis by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a non-destructive technique used to characterize the crystalline structure of a solid material.[11][12]

Methodology:

-

Sample Preparation: Finely grind the purified this compound into a homogenous powder using a mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a low-background sample holder. Ensure the sample surface is flat and level with the holder.

-

Instrumentation: Place the sample holder into the powder X-ray diffractometer.

-

Data Collection:

-

Set the X-ray source (e.g., Cu Kα radiation).

-

Scan the sample over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and dwell time.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides information about the crystalline phases present and their lattice parameters.

Experimental Workflow: Powder XRD Analysis

Caption: A standard workflow for the analysis of the crystalline structure of this compound via PXRD.

Biological Context and Metabolic Pathway

Cholesteryl esters with very long-chain fatty acids, such as this compound, are known to accumulate in the metabolic disorder adrenoleukodystrophy (ALD).[13] The hydrolysis of this compound is an important step in its metabolism and is carried out by the enzyme acid lipase.[13] Deficiencies in this enzyme lead to the accumulation of cholesteryl esters in lysosomes, as seen in cholesteryl ester storage disease and Wolman disease.[13]

Metabolic Pathway: Hydrolysis of this compound

Caption: The enzymatic hydrolysis of this compound and its implication in metabolic disorders.

Conclusion

This technical guide has provided a detailed summary of the known physical properties of this compound, along with standardized protocols for their experimental determination. The data presented, including its high melting point and nonpolar solubility, are consistent with its structure as a long-chain saturated cholesteryl ester. The elucidation of its role in certain metabolic diseases highlights the importance of understanding its physical and biochemical behavior. The information and methodologies contained within this document are intended to serve as a valuable resource for researchers and professionals working with this and related lipid molecules.

References

- 2. mriquestions.com [mriquestions.com]

- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholesteryl chloroformate, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. CAS 7144-08-3: Cholesteryl chloroformate | CymitQuimica [cymitquimica.com]

- 6. Cholesteryl chloroformate CAS#: 7144-08-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ucm.es [ucm.es]

- 10. researchgate.net [researchgate.net]

- 11. mcgill.ca [mcgill.ca]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. This compound hydrolysis in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

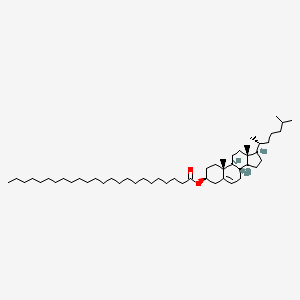

Cholesteryl lignocerate chemical structure

An In-depth Technical Guide to Cholesteryl Lignocerate

Introduction

This compound is a cholesterol ester, a type of lipid molecule composed of a cholesterol backbone esterified to lignoceric acid. Lignoceric acid is a C24:0 saturated fatty acid, meaning it has a 24-carbon chain with no double bonds. As a member of the cholesteryl ester family, it is a key component in lipid metabolism and transport. Cholesteryl esters are the primary form in which cholesterol is stored within cells and transported in plasma lipoproteins. This compound, specifically, is found in various biological contexts, including human meibum, the oily secretion of the meibomian glands that prevents tear evaporation. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthesis, and common analytical methodologies.

Chemical Identity and Structure

This compound is unequivocally identified by its chemical formula, molecular weight, and systematic nomenclature. It is also known by several synonyms, with CE(24:0) being a common lipidomics notation that denotes a cholesterol ester with a 24-carbon saturated acyl chain.[1][2][]

Chemical Identifiers

The following table summarizes the key identification parameters for this compound.

| Identifier | Value |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl tetracosanoate[4] |

| Synonyms | Cholesteryl tetracosanoate, Lignoceric acid cholesterol ester, CE(24:0)[1][2] |

| CAS Number | 73024-96-1[1][2] |

| Chemical Formula | C₅₁H₉₂O₂[1][5] |

| Molecular Weight | 737.28 g/mol [1][5] |

| InChI Key | AMUHTLRUMQYZJF-LTRCVRFVSA-N[4][5] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[6] |

Molecular Structure

The structure of this compound consists of two primary components:

-

Cholesterol Moiety: A rigid tetracyclic steroid ring system (cyclopentanoperhydrophenanthrene) with a characteristic hydroxyl group at the C-3 position.

-

Lignocerate Moiety: A long, saturated 24-carbon fatty acid tail.

These two components are joined by an ester linkage formed between the C-3 hydroxyl group of cholesterol and the carboxyl group of lignoceric acid. This structure imparts a highly nonpolar, hydrophobic character to the molecule.

Caption: Simplified block diagram of this compound's structure.

Physicochemical Properties

The physical properties of cholesteryl esters are heavily influenced by the length and degree of saturation of their fatty acyl chain.

| Property | Value/Description |

| Physical Form | Solid powder at room temperature[6] |

| Purity | Commercially available with >99% purity[6] |

| Storage Temperature | -20°C to -80°C |

| Thermotropic Behavior | As a fully saturated, long-chain cholesteryl ester, it does not exhibit the liquid crystalline (mesophase) behavior commonly seen in shorter-chain or unsaturated esters. It displays a direct transition from a crystalline solid to an isotropic liquid upon heating.[6] |

Biosynthesis Pathway

In mammals, the synthesis of cholesteryl esters is a critical step for preventing the buildup of cytotoxic free cholesterol in cell membranes. This process is catalyzed by two isoforms of the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[7][8] ACAT1 is found ubiquitously in various tissues, while ACAT2 is primarily located in the liver and intestines.[9][10]

The enzyme transfers a long-chain fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester. For this compound, the specific substrate is lignoceroyl-CoA.

Caption: Enzymatic synthesis of this compound via ACAT.

Experimental Protocols and Analysis

The characterization and quantification of this compound rely on established lipid analysis techniques. Key methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Differential Scanning Calorimetry (DSC) for analyzing thermal properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for separating and quantifying cholesteryl esters from complex lipid mixtures. A reversed-phase setup is typically employed.

General Protocol:

-

Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system like hexane/isopropanol or the Bligh-Dyer method (chloroform/methanol/water).[11][12]

-

Sample Preparation: The dried lipid extract is redissolved in a suitable solvent (e.g., 95% methanol or the initial mobile phase) for injection.[12]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[11][13]

-

Mobile Phase: An isocratic or gradient elution with a mixture of nonpolar organic solvents, such as acetonitrile and isopropanol (e.g., 50:50 v/v), is effective for separating cholesteryl esters.[4][11]

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[13]

-

-

Detection: Cholesteryl esters lack a strong chromophore, so detection is performed at low UV wavelengths, typically between 205-210 nm.[4][11][13] Mass spectrometry (LC-MS) can also be coupled for enhanced specificity and sensitivity.[14]

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of a calibration curve generated from pure standards.

Caption: General experimental workflow for HPLC analysis of Cholesteryl Esters.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of lipids. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1][5]

General Protocol:

-

Sample Preparation: A small, accurately weighed amount of the pure this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument. A typical program might be:

-

Heat from room temperature to a point well above the expected melting temperature (e.g., 120°C) at a constant rate (e.g., 5-10°C/min).

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool back to the starting temperature at a controlled rate.

-

-

Data Acquisition: The instrument records the differential heat flow into the sample versus temperature, generating a thermogram.

-

Data Interpretation: Endothermic peaks on the heating curve represent melting transitions, while exothermic peaks on the cooling curve represent crystallization. The peak onset temperature is typically reported as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[5] For this compound, a single sharp endotherm corresponding to the crystal-to-liquid melt would be expected.[6]

References

- 1. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Physical properties of cholesteryl esters [pubmed.ncbi.nlm.nih.gov]

- 7. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lipidmaps.org [lipidmaps.org]

- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to Cholesteryl Lignocerate (CAS Number: 73024-96-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl lignocerate (CE(24:0)), a cholesterol ester of the very long-chain saturated fatty acid lignoceric acid, is a critical biomarker in the diagnosis and study of X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, metabolism, and pathological significance of this compound. Detailed experimental protocols for its analysis and synthesis are presented, alongside diagrams of relevant biological pathways to facilitate a deeper understanding of its role in cellular biology and disease.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 73024-96-1 | [1] |

| Molecular Formula | C₅₁H₉₂O₂ | [1] |

| Molecular Weight | 737.28 g/mol | [1] |

| Physical State | Solid | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Data not available; expected to be high due to the long acyl chain. | |

| Solubility | Soluble in organic solvents such as chloroform and hexane. Insoluble in water. | [3][4] |

| Storage Temperature | -20°C to -80°C |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of cholesterol with lignoceric acid or its derivatives.

Chemical Synthesis

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid using a catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactants: Dissolve cholesterol and a molar excess of lignoceric acid in an appropriate organic solvent (e.g., toluene).

-

Catalyst: Add an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Reflux the mixture with continuous removal of water, for example, using a Dean-Stark apparatus, to drive the reaction to completion.

-

Purification: After the reaction is complete, neutralize the acid catalyst. The product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the identity and purity of the resulting this compound using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often utilizing lipases or cholesterol esterases.

Experimental Protocol: Lipase-Catalyzed Esterification

-

Reactants: Dissolve cholesterol and lignoceric acid in a suitable organic solvent (e.g., hexane).

-

Enzyme: Add an immobilized lipase (e.g., Candida antarctica lipase B).

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) with shaking. The reaction progress can be monitored by TLC or HPLC.

-

Purification: Once the reaction reaches equilibrium or completion, remove the enzyme by filtration. The solvent is then evaporated, and the product is purified by column chromatography as described above.

Metabolism and Biological Significance

This compound is an esterified form of cholesterol and lignoceric acid, a very long-chain fatty acid (VLCFA). Its metabolism is intrinsically linked to peroxisomal function.

Biosynthesis

The biosynthesis of this compound occurs through the esterification of cholesterol with lignoceroyl-CoA. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), enzymes primarily located in the endoplasmic reticulum.

Hydrolysis

The breakdown of this compound into cholesterol and free lignoceric acid is carried out by cholesterol esterases (or acid lipases) within the lysosomes.[5]

Role in X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ABCD1 (also known as ALDP). This transporter is responsible for importing VLCFAs into the peroxisome for β-oxidation. A defect in ABCD1 leads to the accumulation of VLCFAs, including lignoceric acid, in various tissues and bodily fluids. This excess lignoceric acid is then esterified to cholesterol, leading to a significant increase in this compound levels. The accumulation of these lipids, particularly in the brain, adrenal glands, and spinal cord, is a key pathological feature of X-ALD.

Signaling Pathways and Pathophysiology

The accumulation of VLCFAs and their derivatives, such as this compound, disrupts cellular homeostasis and contributes to the pathophysiology of X-ALD.

Caption: Defective VLCFA transport in X-ALD.

The accumulation of this compound and other VLCFA-containing lipids can lead to:

-

Membrane Destabilization: Incorporation of VLCFAs into cellular membranes can alter their fluidity and function.

-

Oxidative Stress: Elevated VLCFA levels are associated with increased production of reactive oxygen species (ROS), leading to cellular damage.

-

Inflammation: The accumulation of these lipids can trigger an inflammatory response, particularly in the central nervous system, contributing to demyelination.

Experimental Analysis of this compound

The quantification of this compound and other VLCFAs is crucial for the diagnosis and monitoring of X-ALD.

Sample Preparation

Biological samples (e.g., plasma, fibroblasts, tissue homogenates) require lipid extraction prior to analysis.

Experimental Protocol: Lipid Extraction (Folch Method)

-

Homogenization: Homogenize the biological sample in a chloroform/methanol mixture (2:1, v/v).

-

Phase Separation: Add water or a saline solution to induce phase separation.

-

Collection: The lower organic phase, containing the lipids, is collected.

-

Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Analytical Techniques

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantification of VLCFAs.

Experimental Workflow: GC-MS Analysis of VLCFAs

Caption: Workflow for VLCFA analysis by GC-MS.

Protocol:

-

Hydrolysis: The total lipid extract is subjected to hydrolysis (saponification) using a strong base (e.g., methanolic KOH) to release the fatty acids from cholesteryl esters and other lipids.

-

Derivatization: The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol to increase their volatility for GC analysis.

-

GC-MS Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the endogenous VLCFAs to those of known amounts of stable isotope-labeled internal standards.

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of intact cholesteryl esters.

Protocol:

-

Chromatography: The lipid extract is injected onto a reverse-phase HPLC column (e.g., C18).

-

Elution: A non-polar mobile phase gradient (e.g., acetonitrile/isopropanol) is used to separate the different cholesteryl ester species.

-

Detection: Detection can be achieved using a UV detector (around 210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).

5.2.3. Thin-Layer Chromatography (TLC)

TLC is a useful technique for the qualitative separation of lipid classes.

Protocol:

-

Spotting: The lipid extract is spotted onto a silica gel TLC plate.

-

Development: The plate is developed in a solvent system typically composed of hexane and diethyl ether with a small amount of acetic acid.

-

Visualization: The separated lipid spots can be visualized by staining with reagents such as iodine vapor or a primuline spray. Cholesteryl esters will migrate to a position with a high Rf value due to their non-polar nature.

Conclusion

This compound is a key molecule in the study of X-linked adrenoleukodystrophy. Its accumulation serves as a primary diagnostic marker and is central to the disease's pathology. A thorough understanding of its physicochemical properties, synthesis, and metabolism, facilitated by robust analytical methods, is essential for researchers and clinicians working to develop effective therapies for this devastating disorder. This guide provides a foundational resource to support these critical research and development efforts.

References

- 1. larodan.com [larodan.com]

- 2. Cholesteryl chloroformate CAS#: 7144-08-3 [m.chemicalbook.com]

- 3. Cholesteryl chloroformate, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CAS 7144-08-3: Cholesteryl chloroformate | CymitQuimica [cymitquimica.com]

- 5. targetmol.cn [targetmol.cn]

An In-depth Technical Guide to the Synthesis of Cholesteryl Lignocerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholesteryl lignocerate synthesis pathway, detailing the enzymatic reactions, subcellular localization, and regulatory aspects. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathway and experimental workflows.

Introduction

This compound is a cholesterol ester formed from the esterification of cholesterol with lignoceric acid, a 24-carbon saturated very-long-chain fatty acid (VLCFA)[1][2]. The synthesis of cholesteryl esters is a crucial process for cellular cholesterol homeostasis, allowing for the storage of excess cholesterol in a non-toxic form within lipid droplets[3]. Dysregulation of cholesterol ester metabolism is implicated in various diseases, including atherosclerosis and neurodegenerative disorders[3]. This guide focuses on the specific synthesis of this compound, a process of interest in the study of VLCFA metabolism and related pathologies such as X-linked adrenoleukodystrophy (X-ALD), a condition characterized by the accumulation of VLCFAs[4].

The this compound Synthesis Pathway

The synthesis of this compound is a two-step enzymatic process that occurs primarily in the endoplasmic reticulum (ER)[5].

Step 1: Activation of Lignoceric Acid

Lignoceric acid must first be activated to its coenzyme A (CoA) thioester, lignoceroyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs), specifically very-long-chain acyl-CoA synthetases (ACSVLs) or fatty acid transport proteins (FATPs) with ACSVL activity[4][5].

-

Enzyme: Very-long-chain acyl-CoA synthetase (ACSVL)

-

Substrates: Lignoceric acid, Coenzyme A (CoA), ATP

-

Products: Lignoceroyl-CoA, AMP, Pyrophosphate (PPi)

-

Subcellular Location: Endoplasmic Reticulum, Peroxisomes[5]

Step 2: Esterification of Cholesterol

The newly synthesized lignoceroyl-CoA is then utilized for the esterification of cholesterol. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs)[6][7]. Mammals have two ACAT isoenzymes, ACAT1 and ACAT2, which exhibit different tissue distributions and subcellular topologies[6][8].

-

Enzyme: Acyl-CoA:cholesterol acyltransferase (ACAT1 and ACAT2)

-

Substrates: Lignoceroyl-CoA, Cholesterol

-

Product: this compound, Coenzyme A (CoA)

Pathway Visualization

Caption: The synthesis pathway of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively available. The following tables summarize relevant data, primarily focusing on the enzymes and substrates involved. It is important to note that much of the kinetic data for ACSVLs and ACATs have been determined using more common long-chain fatty acids, and these are used as a proxy.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent Km | Apparent Vmax | Cell/Tissue Source | Reference |

| Long-chain acyl-CoA synthetase | Palmitic acid (16:0) | ~5 µM | Not reported | Rat liver nuclei | [10] |

| Long-chain acyl-CoA synthetase | Linoleic acid (18:2) | ~8 µM | Not reported | Rat liver nuclei | [10] |

| Long-chain acyl-CoA synthetase | Eicosatrienoic acid (20:3) | ~10 µM | Not reported | Rat liver nuclei | [10] |

| ACAT1 | Cholesterol | Sigmoidal kinetics | Not reported | Human (recombinant) | [9] |

| ACAT1 | Oleoyl-CoA | Not reported | Not reported | Human (recombinant) | [9] |

| LCAT | Dehydroergosterol | 3 µM | 5 µM/hr | Recombinant human | [11] |

Table 2: Substrate Concentrations

| Substrate | Concentration | Cell/Tissue Type | Reference |

| Lignoceric Acid | Associated with longer OS in NSCLC patients | Human serum | [12] |

| Total Cholesterol | ~1.5 - 2.5 mg/mL (in serum) | Human serum | General knowledge |

| Free Cholesterol | Variable depending on cell type and conditions | Mammalian cells | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Isolation of Endoplasmic Reticulum

Objective: To isolate a fraction enriched in endoplasmic reticulum from cultured cells for subsequent enzyme activity assays.

Principle: This protocol utilizes differential centrifugation to separate subcellular organelles based on their size and density.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitors)

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Microfuge tubes and centrifuge tubes

Procedure:

-

Harvest cultured cells by scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 2-3 volumes of ice-cold homogenization buffer.

-

Allow cells to swell on ice for 10-15 minutes.

-

Homogenize the cells using a Dounce homogenizer with 10-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction, which is enriched in ER.

-

Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in an appropriate buffer for storage at -80°C or for immediate use in enzyme assays.

Reference: Adapted from protocols described in[3][14][15].

In Vitro ACAT Activity Assay

Objective: To measure the activity of ACAT in an isolated ER fraction by quantifying the formation of cholesteryl esters.

Principle: This assay measures the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into cholesteryl esters in the presence of cholesterol and a microsomal preparation.

Materials:

-

Isolated ER fraction (microsomes)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

[1-14C]Oleoyl-CoA or other labeled fatty acyl-CoA (as a proxy for lignoceroyl-CoA)

-

Cholesterol (solubilized with a detergent like Triton X-100 or in liposomes)

-

Bovine serum albumin (BSA), fatty acid-free

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, a defined amount of cholesterol, and fatty acid-free BSA.

-

Add the isolated ER fraction (microsomal protein) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

Extract the lipids by vortexing and brief centrifugation to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the TLC plate in the developing solvent to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the silica corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the ACAT activity as pmol or nmol of cholesteryl ester formed per mg of protein per minute.

Reference: Adapted from protocols described in[16][17][18][19].

Quantification of Cholesteryl Esters by LC-MS

Objective: To identify and quantify specific cholesteryl ester species, including this compound, from a biological sample.

Principle: Liquid chromatography-mass spectrometry (LC-MS) allows for the separation of different lipid species followed by their detection and quantification based on their mass-to-charge ratio.

Materials:

-

Biological sample (cells, tissue, or plasma)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., deuterated cholesterol, cholesteryl heptadecanoate)[20]

-

LC-MS system (e.g., QTOF mass spectrometer with a UHPLC system)

-

Reverse-phase C18 column

Procedure:

-

Homogenize the biological sample.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, including the internal standards.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 2:1 chloroform:methanol).

-

Inject the sample into the LC-MS system.

-

Separate the lipid species using a reverse-phase C18 column with an appropriate gradient of mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium formate).

-

Detect the cholesteryl esters using the mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of the cholesterol backbone (m/z 368.5) or for specific parent ions.

-

Identify this compound based on its retention time and specific mass-to-charge ratio.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Reference: Adapted from protocols described in[13][20][21][22].

Mandatory Visualizations

Experimental Workflow for ACAT Activity Measurement

Caption: Workflow for measuring ACAT activity from cultured cells.

Logical Relationship of Substrates and Enzymes

Caption: Logical relationship of substrates, enzymes, and products.

Conclusion

The synthesis of this compound is a fundamental metabolic process involving the activation of lignoceric acid and its subsequent esterification to cholesterol, primarily occurring in the endoplasmic reticulum. This guide provides a detailed overview of this pathway, including the key enzymes and substrates involved, along with experimental protocols for its investigation. Further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms governing the synthesis of this compound, which will be crucial for understanding its role in health and disease.

References

- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Fluorescence Method to Detect and Quantitate Sterol Esterification by Lecithin: Cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased serum cholesterol and long-chain fatty acid levels are associated with the efficacy of nivolumab in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 19. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

Biological role of cholesteryl lignocerate in cells

An In-depth Technical Guide on the Biological Role of Cholesteryl Lignocerate in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific cholesteryl ester, an esterified form of cholesterol and lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA). While cholesteryl esters, in general, are known for their roles in cholesterol transport and storage, the biological significance of individual species like this compound is highly context-dependent. In normal physiology, it is a minor component of cellular lipids, contributing to the structure of complex lipid assemblies, particularly within the myelin sheath of the nervous system. However, its role becomes critically important in the pathology of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder where impaired peroxisomal metabolism leads to the systemic accumulation of VLCFAs and their derivatives, including this compound. This accumulation disrupts cellular homeostasis, particularly cholesterol metabolism, and contributes to the severe demyelination and neurodegeneration characteristic of the disease. This guide provides a comprehensive overview of the metabolism, biological functions, and pathological implications of this compound, along with detailed experimental protocols for its analysis.

Introduction to this compound

Cholesteryl esters (CE) are neutral, highly hydrophobic lipids formed by the covalent linkage of a fatty acid to the hydroxyl group of cholesterol.[1] This esterification allows for the efficient packaging of cholesterol into lipoproteins for transport and into intracellular lipid droplets for storage, thereby preventing the toxicity associated with excess free cholesterol.[2][3]

The fatty acid component of a cholesteryl ester can vary significantly in length and saturation. This compound is the specific CE containing lignoceric acid (24:0), a very long-chain saturated fatty acid (VLCFA). VLCFAs (fatty acids with 22 or more carbons) are crucial components of cellular lipids, especially sphingolipids, and are essential for the integrity of biological membranes.[4][5] Lignoceric acid, in particular, is a key constituent of brain tissue and the myelin sheath that insulates nerve axons.[6][7]

Under normal physiological conditions, this compound is present at low levels. Its significance escalates dramatically in the context of X-linked adrenoleukodystrophy (X-ALD), a peroxisomal disorder caused by mutations in the ABCD1 gene.[8] The resulting dysfunction of the ABCD1 transporter protein impairs the import of VLCFA-CoA esters into peroxisomes for β-oxidation, leading to their accumulation.[8] This accumulation manifests as an increase in various VLCFA-containing lipid classes, including cholesteryl esters like this compound, in the tissues and cells of X-ALD patients.[1][4][9]

Metabolism of this compound

The metabolism of this compound involves the synthesis and degradation pathways of its two constituent parts: cholesterol and lignoceric acid.

2.1. Biosynthesis

The formation of this compound occurs in the endoplasmic reticulum (ER) and is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (SOAT, also known as ACAT).[9] This process involves two key steps:

-

Activation of Lignoceric Acid: Lignoceric acid, synthesized in the ER via elongation of shorter fatty acids, must first be activated to its CoA thioester, lignoceroyl-CoA. This reaction is catalyzed by a very long-chain acyl-CoA synthetase.

-

Esterification: SOAT/ACAT facilitates the transfer of the lignoceroyl group from lignoceroyl-CoA to the hydroxyl group of a cholesterol molecule, forming this compound and releasing Coenzyme A.

2.2. Degradation

The breakdown of this compound occurs within lysosomes. The ester bond is hydrolyzed by a lysosomal acid lipase, releasing free cholesterol and free lignoceric acid.[10][11]

-

Cholesterol Fate: The released cholesterol can be transported out of the lysosome to be incorporated into cellular membranes or re-esterified in the ER.

-

Lignoceric Acid Fate: The released lignoceric acid is transported to peroxisomes for degradation via β-oxidation, a process that is defective in X-ALD.[2]

References

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. academic.oup.com [academic.oup.com]

- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Four-dimensional lipidomics profiling in X-linked adrenoleukodystrophy using trapped ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound hydrolysis in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholesteryl Lignocerate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a specific cholesteryl ester, an ester of cholesterol and lignoceric acid, a very-long-chain saturated fatty acid (VLCFA) with 24 carbon atoms. Cholesteryl esters, in general, are crucial molecules for the transport and storage of cholesterol within the body.[1][2] They are more hydrophobic than free cholesterol, allowing for efficient packaging into the core of lipoproteins for transport in the aqueous environment of the blood and storage within intracellular lipid droplets.[1][2] The metabolism of cholesteryl esters is a dynamic process involving several key enzymes and pathways, and its dysregulation is implicated in various diseases.

This technical guide provides an in-depth overview of the role of this compound in lipid metabolism, with a focus on its synthesis, degradation, and pathological significance, particularly in peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).

The Role of this compound in Lipid Metabolism

The metabolism of this compound is intrinsically linked to the metabolism of both cholesterol and very-long-chain fatty acids.

Synthesis of this compound

The synthesis of cholesteryl esters, including this compound, is catalyzed by two main enzymes depending on the location:

-

Lecithin:cholesterol acyltransferase (LCAT): Primarily active in the plasma, LCAT is associated with high-density lipoprotein (HDL) particles. It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester.[3] While LCAT has broad substrate specificity, its activity with very-long-chain fatty acids like lignoceric acid is less characterized than with more common fatty acids.

-

Acyl-CoA:cholesterol acyltransferase (ACAT): Located in the endoplasmic reticulum of various cells, ACAT (with isoforms ACAT1 and ACAT2) utilizes fatty acyl-CoA molecules to esterify cholesterol.[1] This process is crucial for intracellular cholesterol homeostasis, preventing the cytotoxic effects of excess free cholesterol by storing it in lipid droplets.[1] The substrate specificity of ACAT for lignoceroyl-CoA is a key factor in the formation of this compound.

Degradation of this compound

The hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid is mediated by cholesterol esterases (or hydrolases). These enzymes are found in various cellular compartments:

-

Hormone-Sensitive Lipase (HSL): Primarily known for its role in the mobilization of fatty acids from stored triglycerides in adipose tissue, HSL also exhibits neutral cholesteryl ester hydrolase activity in various tissues.[4]

-

Lysosomal Acid Lipase (LAL): This enzyme is responsible for the hydrolysis of cholesteryl esters and triglycerides that enter the lysosome, typically through the uptake of lipoproteins.[5][6]

Pathological Significance of this compound Accumulation

The accumulation of cholesteryl esters containing very-long-chain fatty acids, particularly this compound, is a hallmark of certain genetic metabolic disorders.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a rare, X-linked genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane protein called adrenoleukodystrophy protein (ALDP).[7][8][9] ALDP is responsible for transporting very-long-chain fatty acyl-CoAs (including lignoceroyl-CoA) into the peroxisome for degradation via β-oxidation.[10]

In the absence of functional ALDP, VLCFAs accumulate in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[11][12] This accumulation of VLCFAs leads to their incorporation into various complex lipids, including cholesteryl esters, resulting in elevated levels of this compound.[11][12] The accumulation of these abnormal lipids is believed to contribute to the demyelination and neuroinflammation characteristic of the cerebral forms of X-ALD.[7][8]

Cholesteryl Ester Storage Disease (CESD) and Wolman Disease

These are autosomal recessive lysosomal storage disorders caused by a deficiency of lysosomal acid lipase (LAL).[5][6] The lack of LAL activity leads to the massive accumulation of cholesteryl esters and triglycerides within the lysosomes of various tissues, including the liver, spleen, and macrophages. While not specific to this compound, these diseases highlight the critical role of cholesteryl ester hydrolysis in maintaining lipid homeostasis.

Quantitative Data

The following tables summarize the quantitative data regarding the levels of very-long-chain fatty acids and cholesteryl esters in relevant biological samples.

| Analyte | Tissue/Fluid | Condition | Concentration/Ratio | Reference |

| C26:0 Fatty Acid | Plasma | Control | 0.015 ± 0.0032% of total fatty acids | [11] |

| C26:0 Fatty Acid | Plasma | ALD Hemizygote | 0.081 ± 0.0066% of total fatty acids | [11] |

| C26:0 Fatty Acid | Plasma | ALD Heterozygote | 0.057 ± 0.0063% of total fatty acids | [11] |

| C26:0/C22:0 Ratio | Cultured Skin Fibroblasts | Control | 0.064 ± 0.019 | [13] |

| C26:0/C22:0 Ratio | Cultured Skin Fibroblasts | ALD | 0.778 ± 0.139 | [13] |

| C26:0/C22:0 Ratio | Cultured Skin Fibroblasts | AMN | 0.890 ± 0.02 | [13] |

AMN: Adrenomyeloneuropathy, a milder variant of X-ALD.

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid composition, including VLCFAs, from biological samples.

a. Lipid Extraction:

-

Homogenize tissue samples or pellet cultured cells.

-

Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.

-

Wash the organic phase with a saline solution to remove non-lipid contaminants.

-

Evaporate the organic solvent under a stream of nitrogen.

b. Saponification and Methylation:

-

Resuspend the dried lipid extract in a methanolic sodium hydroxide solution.

-

Heat at 100°C to hydrolyze the fatty acid esters.

-

Add boron trifluoride in methanol and heat again to convert the free fatty acids to fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with hexane.

c. GC-MS Analysis:

-

Inject the hexane extract containing FAMEs into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

-

Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

-

Detect the eluting FAMEs using a mass spectrometer operating in electron ionization (EI) mode.

-

Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.[14][15]

Quantification of Cholesteryl Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of individual cholesteryl ester species, including this compound.

a. Lipid Extraction:

-

Follow the lipid extraction procedure as described in the GC-MS protocol. It is crucial to add an internal standard, such as a deuterated cholesteryl ester, at the beginning of the extraction to correct for sample loss and ionization suppression.

b. LC-MS/MS Analysis:

-

Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., isopropanol:acetonitrile:water).

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient of mobile phases (e.g., water with a volatile modifier like ammonium formate and an organic solvent mixture like acetonitrile/isopropanol) to separate the different lipid classes.

-

Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound. This involves selecting the precursor ion corresponding to the [M+NH4]+ or [M+H]+ adduct of this compound and monitoring for a specific product ion generated by collision-induced dissociation (e.g., the cholesterol fragment at m/z 369.3).[16][17][18][19]

Neutral Cholesteryl Ester Hydrolase (nCEH) Activity Assay

This assay measures the activity of enzymes like HSL that hydrolyze cholesteryl esters at a neutral pH.

-

Prepare a substrate mixture containing a radiolabeled cholesteryl ester (e.g., [14C]cholesteryl oleate) emulsified with a suitable detergent.

-

Prepare cell or tissue lysates in a buffer that maintains a neutral pH.

-

Incubate the lysate with the substrate mixture at 37°C for a defined period.

-

Stop the reaction by adding a mixture of solvents (e.g., methanol:chloroform:heptane) to extract the lipids.

-

Separate the released radiolabeled free fatty acid from the unhydrolyzed cholesteryl ester using thin-layer chromatography (TLC) or a liquid-liquid extraction procedure.

-

Quantify the radioactivity in the fatty acid fraction using liquid scintillation counting to determine the enzyme activity.[4][20][21]

Culturing of Skin Fibroblasts from X-ALD Patients

Cultured skin fibroblasts are a valuable tool for studying the biochemical defects in X-ALD.

-

Obtain a skin biopsy from the patient under sterile conditions.

-

Mince the tissue into small fragments and place them in a culture flask with a small amount of culture medium (e.g., DMEM with fetal bovine serum and antibiotics) to allow for attachment.

-

Once the fibroblasts have migrated out of the tissue explants and started to proliferate, expand the culture by passaging the cells into new flasks.

-

Maintain the fibroblast cultures in a humidified incubator at 37°C with 5% CO2.

-

Cells can be harvested for lipid analysis or enzyme assays once they reach confluency.[13][22]

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a key metabolite at the intersection of cholesterol and very-long-chain fatty acid metabolism. While its precise roles in normal physiology are still being fully elucidated, its accumulation in pathological conditions, most notably X-linked adrenoleukodystrophy, underscores its importance in cellular lipid homeostasis. The analytical techniques and experimental models described in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism of this compound and explore therapeutic strategies for diseases associated with its dysregulation. Further research is needed to fully understand the specific enzymatic kinetics of this compound synthesis and degradation and its precise contribution to the pathophysiology of peroxisomal disorders.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 3. med.libretexts.org [med.libretexts.org]

- 4. Identification of Neutral Cholesterol Ester Hydrolase, a Key Enzyme Removing Cholesterol from Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysosomal Acid Lipase in Lipid Metabolism and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathophysiology of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 11. neurology.org [neurology.org]

- 12. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adrenoleukodystrophy: elevated C26 fatty acid in cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Targeting of neutral cholesterol ester hydrolase to the endoplasmic reticulum via its N-terminal sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Adrenoleukodystrophy: diagnosis and carrier detection by determination of long-chain fatty acids in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cholesteryl Lignocerate in Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters, the product of cholesterol esterification with fatty acids, are integral components of cellular membranes and lipid droplets, playing a crucial role in maintaining membrane structure, fluidity, and regulating cellular signaling. This technical guide focuses on a specific and pathogenically significant cholesteryl ester: cholesteryl lignocerate. The accumulation of this very-long-chain fatty acid (VLCFA) ester of cholesterol is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder. This document provides an in-depth exploration of the function of this compound within biological membranes, its impact on biophysical properties, and its putative role in cellular signaling pathways. We present a compilation of quantitative data from studies on related lipid species to infer the effects of this compound, alongside detailed experimental protocols for its investigation and visualizations of associated cellular processes.

Introduction: The Significance of Cholesteryl Esters in Cellular Membranes

Cholesterol is a fundamental component of mammalian cell membranes, modulating their fluidity, permeability, and organization.[1][2] Its esterified form, cholesteryl ester, is generally considered a storage molecule, being more hydrophobic than free cholesterol.[3] These esters are synthesized in the endoplasmic reticulum by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[4] Cholesteryl esters are key constituents of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[4] The accumulation of cholesteryl esters, particularly those containing very-long-chain fatty acids (VLCFAs) such as lignoceric acid (C24:0), can significantly disrupt membrane structure and function.[5][6]

This compound's pathological significance is most pronounced in X-linked adrenoleukodystrophy (X-ALD), a genetic disorder caused by mutations in the ABCD1 gene.[7] This gene encodes a peroxisomal transporter responsible for the degradation of VLCFAs.[7] Its dysfunction leads to the accumulation of VLCFAs and their corresponding cholesteryl esters in various tissues, most notably the brain and adrenal glands.[8][9] This accumulation is believed to contribute to the severe demyelination and neuroinflammation characteristic of the disease.[10]

Biophysical Impact of this compound on Membranes

The incorporation of the long, saturated acyl chain of lignoceric acid into cholesteryl esters has profound effects on the biophysical properties of cellular membranes. While direct quantitative data for this compound is scarce, we can infer its impact from studies on VLCFAs and cholesterol.

Membrane Fluidity

Membrane fluidity is crucial for a variety of cellular processes, including signal transduction and membrane trafficking. The presence of long, saturated acyl chains, such as lignoceric acid, is expected to decrease membrane fluidity by increasing the order of the lipid acyl chains. This effect can be quantified by measuring the fluorescence anisotropy of a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[6][11] An increase in fluorescence anisotropy corresponds to a decrease in membrane fluidity.[11]

Table 1: Inferred Effects of this compound on Membrane Fluidity

| Membrane Component | Expected Change in DPH Fluorescence Anisotropy | Implication for Fluidity | Reference |

| Very-Long-Chain Fatty Acids | Increase | Decrease | [10] |

| Cholesterol | Modulates based on temperature and lipid composition | Stabilizes fluidity | [1] |

| This compound (inferred) | Significant Increase | Significant Decrease | Inferred from[10] |

Membrane Thickness and Permeability

The extended length of the C24:0 acyl chain of lignoceric acid is predicted to increase the thickness of the lipid bilayer.[3] Techniques such as small-angle X-ray scattering (SAXS) and neutron scattering can be employed to measure these changes.[3][12] An increase in membrane thickness is often associated with decreased permeability to water and small solutes.[13]

Table 2: Inferred Effects of this compound on Membrane Thickness and Permeability

| Membrane Property | Expected Change with this compound | Measurement Technique | Reference |

| Thickness | Increase | X-ray/Neutron Scattering | [3][12] |

| Permeability | Decrease | Calcein Leakage Assay | [14][15] |

Role in Lipid Rafts and Cellular Signaling

Lipid rafts are dynamic membrane microdomains that act as organizing centers for signal transduction molecules.[16] Cholesteryl esters are known to be components of these rafts.[4] The accumulation of this compound within lipid rafts is hypothesized to alter their composition and function, thereby disrupting downstream signaling cascades. This is of particular relevance in the context of X-ALD, where inflammation is a key pathological feature.

Caption: Putative role of this compound in altering lipid raft-mediated signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in membranes.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.[16][17]

Materials:

-

Phospholipids (e.g., POPC, DPPC)

-

Cholesterol

-

This compound

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the desired lipids (phospholipid, cholesterol, and this compound) in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be carefully chosen based on the experimental design (e.g., 70:20:10 POPC:Cholesterol:this compound).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the hydration buffer pre-warmed to a temperature above the phase transition temperature of the lipids.

-

Agitate the flask by vortexing to form multilamellar vesicles (MLVs).

-

For LUV formation, subject the MLV suspension to multiple freeze-thaw cycles.

-

Extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) using a liposome extruder. This will produce a homogenous population of LUVs.

References

- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How cholesterol stiffens unsaturated lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neutrons reveal behavior of cholesterol in membranes [ornl.gov]

- 8. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering. | Semantic Scholar [semanticscholar.org]

- 9. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 12. On scattered waves and lipid domains: detecting membrane rafts with X-rays and neutrons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensing cholesterol-induced rigidity in model membranes with time-resolved fluorescence spectroscopy and microscopy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of Cholesteryl Lignocerate in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a cholesteryl ester formed from the esterification of cholesterol with lignoceric acid, a 24-carbon saturated very-long-chain fatty acid (VLCFA). While present in trace amounts in healthy individuals, the accumulation of this compound and other VLCFA-containing cholesteryl esters in specific tissues is a key biochemical hallmark of X-linked adrenoleukodystrophy (ALD). This in-depth technical guide provides a comprehensive overview of the discovery, quantitative analysis, and metabolic context of this compound in tissues, with a particular focus on its implications in ALD.

Data Presentation: Quantitative Analysis of this compound

The quantification of this compound in tissues has been pivotal in understanding the pathophysiology of ALD. While absolute quantification can be challenging, several studies have reported the relative abundance and accumulation of lignoceric acid within the cholesteryl ester fraction of various tissues.

Table 1: Fatty Acid Composition of Cholesteryl Esters in Brain White Matter of Adrenoleukodystrophy (ALD) Patients vs. Controls

| Fatty Acid Chain Length | Control Brain White Matter (% of Total Fatty Acids in Cholesteryl Esters) | ALD Brain White Matter (% of Total Fatty Acids in Cholesteryl Esters) |

| > C22 | Very low levels | 11.8 - 41.9%[1] |

| C24:0 (Lignoceric Acid) | Not typically reported or trace amounts | Significantly increased[2][3] |

| C25:0 | Not typically reported or trace amounts | Markedly increased[2] |

| C26:0 (Cerotic Acid) | Not typically reported or trace amounts | Markedly increased[2][3] |

Table 2: Very-Long-Chain Fatty Acid (VLCFA) Levels in Plasma of Adrenoleukodystrophy (ALD) Patients vs. Controls

| Fatty Acid | Control Plasma (% of Total Fatty Acids) | ALD Hemizygotes Plasma (% of Total Fatty Acids) |

| C24:0 (Lignoceric Acid) | Significantly lower than in ALD | Significantly increased[4] |

| C26:0 (Cerotic Acid) | 0.015 ± 0.0032% | 0.081 ± 0.0066%[4] |

Note: Much of the available data is qualitative or reports the percentage of specific fatty acids within the total lipid or cholesteryl ester fraction rather than absolute concentrations of this compound.

Metabolic and Signaling Pathways

The metabolism of this compound is intrinsically linked to the broader pathways of cholesterol and fatty acid metabolism. Its synthesis is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), and its degradation is mediated by cholesteryl ester hydrolases. In ALD, the defective peroxisomal β-oxidation of VLCFAs leads to an accumulation of lignoceroyl-CoA, a substrate for ACAT, driving the synthesis and subsequent accumulation of this compound.

Caption: Metabolic pathway of this compound synthesis and degradation.

Experimental Protocols

The analysis of this compound in tissues involves several key steps: tissue homogenization, lipid extraction, and analysis by chromatography coupled with mass spectrometry.

Tissue Homogenization and Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the total lipid extraction from tissues.

-

Tissue Preparation: Weigh the frozen tissue sample (typically 50-100 mg).

-

Homogenization: Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., isopropanol/hexane/water for HPLC).

Caption: General workflow for lipid extraction from tissue samples.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acids derived from cholesteryl esters after hydrolysis and derivatization.

-

Hydrolysis: The extracted lipid sample is subjected to acid or alkaline hydrolysis to release the fatty acids from the cholesteryl esters.

-

Fatty Acid Methylation: The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into a GC-MS system.

-

Gas Chromatograph: A capillary column (e.g., DB-23) is used to separate the FAMEs based on their chain length and degree of saturation.

-

Mass Spectrometer: The separated FAMEs are ionized (e.g., by electron ionization) and detected. Quantification is achieved by comparing the peak area of the lignoceric acid methyl ester to that of an internal standard.

-

Quantification of Intact this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact cholesteryl esters without the need for hydrolysis.

-

Sample Preparation: The reconstituted lipid extract is directly injected into the LC-MS system.

-

Liquid Chromatography: A reverse-phase column (e.g., C18) is typically used to separate the different cholesteryl ester species based on their hydrophobicity.

-

Mass Spectrometry:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to ionize the cholesteryl esters.

-